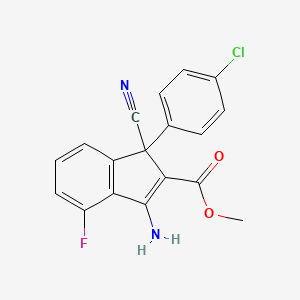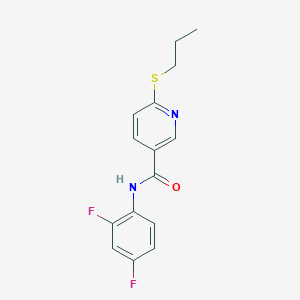![molecular formula C24H19F3N2O5S B3129425 [1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl][3-(trifluoromethyl)phenyl]methanone CAS No. 339097-00-6](/img/structure/B3129425.png)
[1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl][3-(trifluoromethyl)phenyl]methanone
Übersicht
Beschreibung
[1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl][3-(trifluoromethyl)phenyl]methanone is a useful research compound. Its molecular formula is C24H19F3N2O5S and its molecular weight is 504.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl][3-(trifluoromethyl)phenyl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl][3-(trifluoromethyl)phenyl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
A series of arylsulfonamide-based quinolines were synthesized, showing significant antioxidant, antifungal, and antibacterial activities. Notably, certain compounds demonstrated excellent antibacterial and antifungal efficacy, indicating the potential for developing new antimicrobial agents (L. Jyothish Kumar & V. Vijayakumar, 2017).
Functionalization and Chemical Reactions
Research on nitroquinolines revealed regioselective reactions with chloromethyl phenyl sulfone, providing insights into the synthesis of novel compounds with specific substitution patterns. This work contributes to the understanding of chemical reactivity and could facilitate the design of new materials or pharmaceuticals (M. Grzegożek, M. Woźniak, & H. Plas, 2006).
Antimicrobial Studies
Investigations into the antimicrobial properties of compounds derived from nitroketene S,S-acetals showcased their potential as precursors for cyclic orthothioesters with promising biological activities. This suggests a route to developing new drugs or agrochemicals with enhanced effectiveness against microbial pathogens (J. Coustard, 2001).
Photophysical Properties
A study on push-pull isoquinolines presented the synthesis of compounds with varying dipolar moments and evaluated their photophysical properties. These findings are pertinent for developing polarity-sensitive fluorescent probes and materials for optoelectronic applications (Elisa Brambilla, Matteo Giannangeli, et al., 2021).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in the function of the target . The specific changes depend on the nature of the target and the specific derivative .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these changes would depend on the specific pathways affected.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound could have a variety of effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
[1-[benzenesulfonyl(nitro)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O5S/c25-24(26,27)18-9-6-8-17(15-18)22(30)28-14-13-16-7-4-5-12-20(16)21(28)23(29(31)32)35(33,34)19-10-2-1-3-11-19/h1-12,15,21,23H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBILZBMIHMUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C([N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401113060 | |
| Record name | [3,4-Dihydro-1-[nitro(phenylsulfonyl)methyl]-2(1H)-isoquinolinyl][3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Benzenesulfonyl)(nitro)methyl]-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
339097-00-6 | |
| Record name | [3,4-Dihydro-1-[nitro(phenylsulfonyl)methyl]-2(1H)-isoquinolinyl][3-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339097-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3,4-Dihydro-1-[nitro(phenylsulfonyl)methyl]-2(1H)-isoquinolinyl][3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Nitro-6-pyrrolidin-1-ylimidazo[2,1-b][1,3]thiazole](/img/structure/B3129350.png)
![6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B3129356.png)
![3-[2-(4-fluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B3129360.png)
![3-[1-nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one](/img/structure/B3129362.png)
![Methyl 5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylate](/img/structure/B3129375.png)
![2-(4-methoxyphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B3129388.png)

![2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3129397.png)
![N-[(2,4-dichloroanilino)carbamoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B3129405.png)

![6-(propylsulfanyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B3129409.png)

![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B3129432.png)
![2-(4-methoxyphenyl)sulfinyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3129433.png)